Ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be prepared from enaminones via the reaction with different nucleophiles and electrophiles . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . It’s used in the synthesis of many organic compounds, including thiophene derivatives .Scientific Research Applications
Synthesis and Chemical Reactivity
A key area of research involving ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate focuses on its synthesis and chemical reactivity. For instance, a facile four-component Gewald reaction under organocatalyzed aqueous conditions has been utilized for the room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing efficient synthesis methods for thiophene derivatives including compounds structurally similar to this compound (Abaee & Cheraghi, 2013).
Antioxidant and Anti-inflammatory Activities
Research has also explored the biological activities of thiophene derivatives. A study on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates revealed their significant in vitro antioxidant and in vivo anti-inflammatory activities. This work highlights the potential of thiophene derivatives for therapeutic applications due to their excellent biological activities (Madhavi & Sreeramya, 2017).
Anti-rheumatic Potential
Further, the anti-rheumatic potential of thiophene derivatives has been investigated. Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in a collagen-adjuvant arthritis model in rats, suggesting a promising approach for the treatment of rheumatic diseases (Sherif & Hosny, 2014).
Antimicrobial and Antioxidant Studies
Moreover, the synthesis of lignan conjugates via cyclopropanation involving thiophene derivatives has been explored for their antimicrobial and antioxidant activities. Compounds synthesized through this method demonstrated excellent antibacterial, antifungal, and profound antioxidant potentials, showcasing the versatility of thiophene derivatives in the development of new pharmaceutical agents (Raghavendra et al., 2016).
Future Directions
Thiophene derivatives have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the study and development of new thiophene derivatives, including “Ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate”, could be a promising direction for future research.
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Biochemical Pathways
Thiophene derivatives have been reported to have diverse applications in medicinal chemistry .
Result of Action
Thiophene derivatives have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Properties
IUPAC Name |
ethyl 4-cyano-3-methyl-5-(3-phenylpropanoylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-23-18(22)16-12(2)14(11-19)17(24-16)20-15(21)10-9-13-7-5-4-6-8-13/h4-8H,3,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCZCYXSNLKVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCC2=CC=CC=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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